6-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)hexanoic acid
Overview
Description
6-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)hexanoic acid is a chemical compound with diverse applications in scientific research. It is used for pharmaceutical testing and as a high-quality reference standard for accurate results .
Molecular Structure Analysis
The molecular formula of this compound is C13H14N2O4, and it has a molecular weight of 262.26 . More detailed structural analysis would require specific spectroscopic data which is not available in the search results.Scientific Research Applications
Synthetic Applications and Photoluminescence
An efficient method has been developed for synthesizing a heterobifunctional coupling agent critical for chemoselective conjugation of proteins and enzymes, starting from 6-{[(benzyloxy)carbonyl]amino}hexanoic acid. This synthesis, involving seven steps, yields the coupling agent in excellent overall yield and purity, proving useful for preparing other analogous coupling agents (Reddy et al., 2005).
Photoluminescent Conjugated Polymers
A series of π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units exhibit strong photoluminescence and photochemical stability, making them suitable for electronic applications. The synthesis utilizes palladium-catalysed aryl-aryl coupling reactions, demonstrating the potential of DPP-containing polymers for optoelectronic applications (Beyerlein & Tieke, 2000).
Pyrano[3,4-c]pyrrole Derivatives Synthesis
A new procedure has been developed for synthesizing polyfunctional pyrano[3,4-c]pyrrole derivatives via intramolecular cyclization. This method provides a pathway to synthesize stable ammonium salts and hydrolysis products from 3-amino-1-oxo-1,3a,4,7a-tetrahydropyrano[3,4-c]pyrrole-3a,7a-dicarbonitrile, indicating the versatility of pyrrolopyridin-2-yl derivatives in synthetic organic chemistry (Ievlev et al., 2017).
Recyclization and Molecular Structure Analysis
Research into recyclization of 3-aroyl-1H-pyrrolo[1,2-a]quinoxaline-1,2,4(5H)-triones has led to the synthesis of N-[2,4-dihydroxy-5-oxo-3-(3-oxo-3,4-dihydroquinoxalin-2-yl)-2-aryl-2,5-dihydro-1H-pyrrol-1-yl]benzamides. This showcases the chemical versatility of pyrrolo[3,4-c]pyridin-2-yl derivatives in creating complex molecular structures with potential biological activity (Mashevskaya et al., 2011).
Caspase-3 Inhibitory Activity
In pharmacological research, novel 8-sulfonyl-1,3-dioxo-4-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines have been synthesized and identified as potent inhibitors of caspase-3. This highlights the potential therapeutic applications of pyrrolo[3,4-c]pyridin-2-yl derivatives in the development of new drugs (Kravchenko et al., 2005).
Future Directions
properties
IUPAC Name |
6-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c16-11(17)4-2-1-3-7-15-12(18)9-5-6-14-8-10(9)13(15)19/h5-6,8H,1-4,7H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIBBVYWRAQSOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)N(C2=O)CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)hexanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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